An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of (1S,2S)-2-aminocyclopentanecarboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and pharmacology, particularly in the context of glutamatergic neurotransmission and enzyme inhibition.
Core Properties of (1S,2S)-2-Aminocyclopentanecarboxylic Acid
(1S,2S)-2-Aminocyclopentanecarboxylic acid is a cyclic, non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of conformationally constrained peptides and peptidomimetics. Th[1]e table below summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | |
| [2][3] | Molecular Weight | 129.16 g/mol |
| [2][3] | Appearance | White solid |
| [4][5] | CAS Number | 40482-05-1 |
| [3] | 1H NMR (400 MHz, D₂O) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂) |
| [6][7] | 13C NMR (100 MHz, D₂O) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7 |
| [6][7] | High-Resolution Mass Spectrometry (ESI) | m/z: [M + H]⁺ calcd for C₆H₁₂NO₂, 130.0868; found, 130.0865 |
| [6][7] |
Biological Activity: Inhibition of Glutamate Carboxypeptidase II (GCPII)
(1S,2S)-2-Aminocyclopentanecarboxylic acid is recognized as a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-α-linked acidic dipeptidase (NAALADase). GC[8][9]PII is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.
I[8][9]n various neurological disorders, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS), excessive glutamate levels lead to excitotoxicity and neuronal damage. By[9][10] inhibiting GCPII, (1S,2S)-2-aminocyclopentanecarboxylic acid prevents the breakdown of NAAG, thereby reducing the production of glutamate and increasing the concentration of NAAG. El[11]evated NAAG levels are neuroprotective as NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can help to mitigate glutamate-induced neurotoxicity.
T[10][11]he inhibitory action of (1S,2S)-2-aminocyclopentanecarboxylic acid on GCPII offers a promising therapeutic strategy for conditions associated with glutamatergic dysregulation.
Experimental Protocols
Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid
The following protocol is adapted from a scalable synthesis method. Th[6][7]is multi-step synthesis involves the formation of an intermediate which is then deprotected to yield the final product.
Step 1: Reductive Amination
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).
-
Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).
-
Heat the mixture in an oil bath at 70 °C for 2 hours.
-
Increase the temperature to distill off half of the toluene along with water via azeotropic removal.
-
Cool the remaining mixture and proceed to the reduction step.
Step 2: Reduction
-
In a separate flask, add NaBH₄ (50 g, 1.32 mol) portion-wise to ice-cooled isobutyric acid (600 mL), keeping the temperature below 10 °C.
-
After the addition is complete, stir for an additional 30 minutes.
-
Add the residue from Step 1 to this mixture using a dropping funnel, maintaining the ice bath.
-
Monitor the reaction by TLC. If the low polarity intermediate is still present after 3 hours, add another small portion of NaBH₄.
-
Once the reaction is complete, slowly add 200 mL of 5 M HCl to the ice-cooled mixture.
-
Separate the organic layer and wash the precipitate with diethyl ether.
-
Combine the organic phases, dilute with hexane, and extract with 1 M HCl.
-
Basify the combined aqueous layers to pH 10 with 30% NaOH and extract with diethyl ether.
-
Dry the ether extract over Na₂SO₄ and evaporate in a vacuum to obtain the crude product.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in methanol (800 mL) under an argon atmosphere.
-
Add 10% palladium on activated carbon (6.0 g).
-
Evacuate the flask and refill with hydrogen (1.05 atm).
-
Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.
-
Filter the mixture through Celite and remove the solvent in a vacuum.
-
Add 10% HCl to the residue and heat at 60 °C for 12 hours.
-
Evaporate to dryness and wash the solid residue with ice-cooled acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.
In Vitro GCPII Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency of compounds against GCPII.
[12]Materials:
-
Recombinant human GCPII
-
Test compound (e.g., (1S,2S)-2-aminocyclopentanecarboxylic acid)
-
Fluorescein-labeled Glu-Glu dipeptide substrate
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4
-
Stop Solution: 0.1% TFA in 5% acetonitrile
-
96-well microplate
-
RP-HPLC with a fluorescence detector
Procedure:
-
Pre-incubate 0.02 nM recombinant human GCPII with the test compound at various concentrations in the assay buffer at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 nM of the fluorescein-labeled Glu-Glu dipeptide substrate to a total volume of 50 µL.
-
Incubate the reaction mixture for 15 minutes at 37 °C.
-
Terminate the reaction by adding 5 µL of the stop solution.
-
Analyze the reaction mixtures by RP-HPLC with a fluorescence detector (λ_EX/λ_EM = 492/516 nm).
-
Calculate the percent inhibition by comparing the fluorescence of the test compound samples to a non-inhibited control.
-
Determine the IC₅₀ value by fitting the dose-response data using a nonlinear regression analysis.
A[12] similar radioenzymatic assay using ³H-labeled NAAG can also be employed as an orthogonal method.
Safety and Handling
(1S,2S)-2-Aminocyclopentanecarboxylic acid and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of (1S,2S)-2-aminocyclopentanecarboxylic acid for researchers and drug development professionals. The detailed protocols and compiled data are intended to facilitate further investigation and application of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-aminocyclopentanecarboxylic acid | C6H11NO2 | CID 5702611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 10. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
